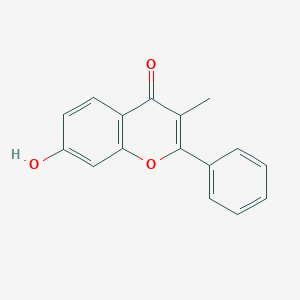

7-Hydroxy-3-methylflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCCQBNDWHMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171911 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18651-15-5 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018651155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Flavonoid Research in Contemporary Science

Flavonoids are a large and varied class of naturally occurring plant secondary metabolites. researchgate.netsciresjournals.com Found abundantly in fruits, vegetables, grains, and other plant parts, they are recognized for their potential health benefits, which has spurred extensive research into their properties. researchgate.netnih.gov Contemporary scientific investigation into flavonoids is multifaceted, exploring their roles in human health and disease prevention. researchgate.net

These bioactive compounds are associated with a wide range of potential health benefits, including antioxidant, anti-inflammatory, anticancer, cardiovascular protective, and neuroprotective properties. researchgate.netsciresjournals.com The mechanisms behind these effects are a key area of study and are thought to involve processes such as free radical scavenging, enzyme inhibition, and the modulation of cell signaling pathways and gene expression. researchgate.net

Current research trends focus on the isolation, identification, and characterization of the approximately 6000 known flavonoids. nih.gov There is also a significant effort to understand their mechanisms of action and to explore their potential applications in pharmaceuticals, nutraceuticals, and cosmetics. nih.gov The biosynthesis of flavonoids, including the use of endophytic fungi, is another burgeoning area of investigation, with the potential to revolutionize their production. nih.gov Despite the wealth of research, challenges remain, particularly concerning the variability in the bioactivity of different flavonoids and a comparative scarcity of clinical studies. sciresjournals.com

Significance of 7 Hydroxy 3 Methylflavone As a Research Target

Natural Occurrence and Isolation Methodologies of this compound

This compound is a naturally occurring flavonoid that has been identified in various plant species and complex herbal mixtures. Its distribution and the methods to isolate it are key areas of phytochemical research.

Identification in Hypericum perforatum

This compound has been identified as a constituent of Hypericum perforatum, a plant commonly known as St. John's Wort. smolecule.comvulcanchem.com This plant is recognized for containing a wide array of bioactive compounds, including various flavonoids. mdpi.com

Isolation from Avicennia officinalis L.

Research on the leaves of the mangrove species Avicennia officinalis L. has led to the isolation of a related flavonoid, 7-hydroxy flavone. nih.govsemanticscholar.orgresearchgate.net This compound, with the molecular formula C15H10O3, was isolated for the first time from the methanolic extract of the plant's leaves, sourced from the Andaman and Nicobar Islands, India. nih.govsemanticscholar.orgresearchgate.net It is important to note that this compound is distinct from this compound (C16H12O3). nih.gov The isolation process involved subjecting the crude methanol (B129727) extract to conventional column chromatography. semanticscholar.orgresearchgate.net

Detection within Polyherbal Formulations

The compound this compound has been detected in analyses of polyherbal formulations. In one such study, a formulation composed of powdered Ficus religiosa bark, Smilax chinensis root, Nigella sativa seeds, and the fruits of Emblica officinalis, Terminalia chebula, and Terminalia bellerica was analyzed. ijpsr.com Using Liquid Chromatography-Mass Spectrometry (LC-MS), this compound was identified as a biochemical constituent in both the ethanol (B145695) and acetone (B3395972) extracts of this polyherbal mixture. ijpsr.com

Table 1: Botanical Sources of Investigated Compounds

| Botanical Name | Common Name | Compound Identified |

|---|---|---|

| Hypericum perforatum | St. John's Wort | This compound smolecule.comvulcanchem.com |

Table 2: Components of Polyherbal Formulation Containing this compound

| Plant Part | Botanical Name |

|---|---|

| Bark | Ficus religiosa ijpsr.com |

| Root | Smilax chinensis ijpsr.com |

| Seeds | Nigella sativa ijpsr.com |

| Fruit | Emblica officinalis ijpsr.com |

| Fruit | Terminalia chebula ijpsr.com |

Advanced Isolation Techniques for this compound and Related Flavonoids

The isolation and purification of this compound and similar flavonoids from natural sources rely on sophisticated extraction and chromatographic techniques.

Chromatographic Separation Methodologies

Chromatographic methods are essential for separating individual flavonoids from complex plant extracts.

Column Chromatography: In the isolation of 7-hydroxy flavone from Avicennia officinalis, the methanolic crude extract was subjected to column chromatography. The column was packed with silica (B1680970) gel (100–200 mesh) and initially eluted with 100% chloroform (B151607). The polarity was gradually increased using a mixture of chloroform and methanol, allowing for the separation of multiple fractions. The active fraction containing the target compound was collected from a solvent mixture of 60% chloroform and 40% methanol. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This high-sensitivity detection method is used for the analysis of trace components in complex mixtures. ijpsr.com It has been successfully employed to identify this compound in various extracts of a polyherbal formulation. The technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for accurate identification. ijpsr.com

Specialized Solvent Extraction Protocols

The initial step in isolating flavonoids involves extracting them from the plant material using appropriate solvents.

Soxhlet Extraction: For the analysis of a polyherbal formulation, a Soxhlet extraction method was utilized. The powdered plant material was extracted separately with solvents of varying polarity, namely ethanol, acetone, and benzene, to compare the compounds present in each extract. The resulting extracts were then evaporated to dryness using a rotary evaporator. ijpsr.com

Methanol Extraction: In the study of Avicennia officinalis, the leaves were subjected to methanol extraction. The powdered plant material was mixed with methanol and incubated at room temperature for 48 hours in an orbital shaker. The extract was then filtered and concentrated under reduced pressure to yield the crude components for further purification. semanticscholar.org

Synthetic Pathways and Biotransformation Studies of 7 Hydroxy 3 Methylflavone

Chemical Synthesis Approaches for 7-Hydroxy-3-methylflavone

The chemical synthesis of this compound can be achieved through several established methods, each offering distinct advantages in terms of efficiency and precursor availability. These approaches primarily involve the construction of the flavone (B191248) backbone followed by functional group manipulations.

Condensation Reactions Utilizing Phenolic Precursors

One common strategy for synthesizing this compound involves the condensation of a phenolic precursor with an appropriate acetylating agent. This method builds the core flavone structure through a cyclization reaction. For instance, the reaction of respropiophenone with benzoyl chloride in acetone (B3395972) using potassium carbonate as a base can yield 7-benzoyloxy-3-methyl flavone. smolecule.com Subsequent hydrolysis of this intermediate using methanolic potassium hydroxide (B78521), followed by acidification, affords the final product, this compound. smolecule.com

Baker-Venkataraman Rearrangement in Flavone Synthesis

The Baker-Venkataraman rearrangement is a key reaction in flavone synthesis, involving the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone ring. rsc.orgwikipedia.org This method has been successfully applied to the synthesis of 3-substituted chromones. rsc.org For example, the O-benzoate of 2-hydroxy-4-methoxypropiophenone can be rearranged using potassium hydroxide in pyridine (B92270) to form a 1:3-diketone intermediate. rsc.org This intermediate is then cyclized with acetic-hydrochloric acids to produce 7-methoxy-3-methylflavone. rsc.org Similarly, 2,4-dibenzoyloxypropiophenone can be converted to 7-benzoyloxy-3-methylflavone via its corresponding diketone. rsc.org

The general mechanism involves the abstraction of an alpha-hydrogen from the acetophenone (B1666503) by a base, leading to the formation of an enolate. This enolate then attacks the ester carbonyl, forming a cyclic alkoxide which subsequently opens to a more stable phenolate (B1203915) intermediate. wikipedia.org Acidic workup then yields the 1,3-diketone. wikipedia.org

| Starting Material | Reagents | Intermediate | Final Product |

| 2-hydroxy-4-methoxypropiophenone O-benzoate | 1. KOH, pyridine; 2. Acetic-hydrochloric acid | 1:3-diketone | 7-methoxy-3-methylflavone |

| 2,4-dibenzoyloxypropiophenone | 1. Base; 2. Acid | 1:3-diketone | 7-benzoyloxy-3-methylflavone |

Selective Demethylation and Hydrolysis Reactions

Often, synthetic routes yield methoxy (B1213986) or benzoyloxy derivatives of the target flavonoid, necessitating a final deprotection step. Selective demethylation or hydrolysis is crucial to obtain the desired hydroxylated flavone. For instance, 7-methoxy-3-methylflavone can be demethylated by boiling with hydrobromic acid in glacial acetic acid to give this compound in high yield. rsc.org Alternatively, 7-benzoyloxy-3-methylflavone can be hydrolyzed with potassium hydroxide in aqueous ethanol (B145695) to produce the same final product. rsc.org

Various reagents have been explored for the selective demethylation of flavonoids. While strong acids or bases like aluminum chloride and boron tribromide are effective, they can sometimes lead to non-selective cleavage or require harsh reaction conditions. acgpubs.org A notable method for selective 5-O-demethylation of flavones utilizes semicarbazide (B1199961) in glacial acetic acid. acgpubs.orgresearchgate.net Anhydrous aluminum chloride in ether has also been shown to be a convenient reagent for the selective demethylation of the 5-methoxyl group in flavanones. ias.ac.in

| Precursor | Reagent | Product |

| 7-Methoxy-3-methylflavone | Hydrobromic acid, glacial acetic acid | This compound |

| 7-Benzoyloxy-3-methylflavone | Potassium hydroxide, aqueous ethanol | This compound |

| 5-O-methylated flavones | Semicarbazide, glacial acetic acid | 5-Hydroxy flavones |

| 5-Methoxy flavanones | Anhydrous aluminum chloride, ether | 5-Hydroxy flavanones |

Synthesis of Novel 3-Methylflavone Derivatives

The core structure of this compound serves as a scaffold for the synthesis of various derivatives with potentially enhanced properties. smolecule.com For example, reaction of this compound with acetic anhydride (B1165640) in the presence of pyridine yields 7-O-acetyl-3-methylflavone. smolecule.com This acetylated derivative can then undergo a Fries migration when treated with anhydrous aluminum chloride at high temperatures to produce 8-acetyl-7-hydroxy-3-methylflavone. smolecule.comheteroletters.org This intermediate can be further reacted with cycloalkanones or N-substituted piperidones to create spiro derivatives. smolecule.comheteroletters.org The synthesis of various other 3-methylflavones with different substitutions on both the A and B rings has also been explored. researchgate.netjchr.org

Biotransformation and Biotechnological Production of Flavonoids

As an alternative to chemical synthesis, biotechnological approaches, particularly microbial fermentation, are being increasingly investigated for the production of flavonoids. These methods offer the potential for more sustainable and cost-effective production from inexpensive substrates. frontiersin.org

Microbial Fermentation Processes for Natural Product Generation

Microbial fermentation presents a promising avenue for producing flavonoids. smolecule.com Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully used as hosts for the production of various flavonoids. frontiersin.orgmdpi.com The general strategy involves introducing the plant-derived biosynthetic pathway genes into the microbial host. frontiersin.org The establishment of flavanone-producing microorganisms provides a platform for the synthesis of more complex flavonoids through the action of various modifying enzymes like hydroxylases, methyltransferases, and glycosyltransferases. frontiersin.org

While specific microbial production of this compound is still an area for further development, the existing research on flavonoid biotransformation provides a strong foundation. smolecule.com For instance, microbial transformations of other flavones have demonstrated reactions such as O-methylation, hydroxylation, and dehydrogenation. nih.gov The fungus Aspergillus niger, for example, has been shown to demethylate 7-methoxyflavone (B191842) to 7-hydroxyflavone (B191518). mdpi.comresearchgate.net Furthermore, entomopathogenic fungi like Isaria fumosorosea have been used for the biotransformation of 7-hydroxyflavone into its O-methylglucoside derivative. mdpi.com These studies highlight the potential of microbial systems to perform specific and valuable modifications on the flavonoid scaffold.

| Microorganism | Substrate | Product(s) |

| Aspergillus niger | 7-Methoxyflavone | 7-Hydroxyflavone |

| Isaria fumosorosea | 7-Hydroxyflavone | 7-O-β-d-(4′′-O-methyl)-glucopyranoside |

| Aspergillus niger KB | 7-Hydroxyflavanone | 7-Hydroxyflavan-4-ol |

| Aspergillus niger 13/5 | 7-Hydroxyflavanone | 7-Hydroxyflavone |

Enzymatic Pathways Involved in Flavonoid Biosynthesis

The biosynthesis of flavonoids in plants is a complex and well-characterized process that begins with the phenylpropanoid pathway. This intricate network of enzymatic reactions gives rise to the basic C6-C3-C6 skeleton that defines all flavonoids. The specific structural modifications, such as hydroxylation, glycosylation, and methylation, that occur along this pathway lead to the vast diversity of flavonoid compounds observed in nature, including this compound.

The journey from the amino acid phenylalanine to the core flavonoid structure involves a series of key enzymes that function in a coordinated manner. mdpi.commdpi.com The initial steps are shared among many phenolic compounds and constitute the general phenylpropanoid pathway. mdpi.com Phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamic acid 4-hydroxylase (C4H) introduces a hydroxyl group to form p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. mdpi.com

The first committed step to the flavonoid-specific pathway is catalyzed by chalcone (B49325) synthase (CHS) . nih.gov This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, specifically naringenin (B18129) chalcone. oup.com The open-chain structure of the chalcone is then cyclized by chalcone isomerase (CHI) to yield a flavanone (B1672756), such as naringenin. nih.gov Naringenin serves as a critical branch-point intermediate for various flavonoid classes. oup.com

To become a flavone, the flavanone intermediate undergoes oxidation to introduce a double bond between the C-2 and C-3 positions of the C-ring. This reaction is catalyzed by flavone synthase (FNS) . mdpi.commdpi.com Flavone synthases are categorized into two main types, FNSI and FNSII, which are different types of enzymes but accomplish the same transformation. mdpi.com

The final structural feature of this compound, the methyl group at the C-3 position, is a less common modification compared to hydroxylation or glycosylation. The biosynthesis of methylated flavonoids typically involves enzymes known as methyltransferases. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. mdpi.com While O-methyltransferases (OMTs), which methylate hydroxyl groups, are well-documented, the direct enzymatic C-methylation of the flavonoid skeleton at the C-3 position is not as commonly characterized. nih.govdaneshyari.com The formation of this compound in plants like Hypericum perforatum likely involves a specialized enzymatic step that either methylates a flavone precursor or utilizes a methylated building block during the synthesis. wikipedia.org

The table below summarizes the key enzymes involved in the general flavonoid biosynthetic pathway leading to the formation of a basic flavone structure.

| Enzyme | Abbreviation | Function in Flavonoid Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to trans-cinnamic acid. mdpi.com |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.com |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. mdpi.com |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. oup.com |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone). nih.gov |

| Flavone synthase | FNS | Catalyzes the formation of a double bond in the C-ring of flavanones to produce flavones. mdpi.commdpi.com |

| O-methyltransferase | OMT | Transfers a methyl group from S-adenosyl-methionine to a hydroxyl group on the flavonoid skeleton. mdpi.com |

Advanced Investigations into the Biological Activities of 7 Hydroxy 3 Methylflavone

Antioxidant and Free Radical Scavenging Capabilities of 7-Hydroxy-3-methylflavone

Flavonoids, including this compound, are recognized for their antioxidant properties, which are largely attributed to their chemical structure. researchgate.netresearchgate.net The presence of hydroxyl groups and a conjugated system allows them to scavenge free radicals and reduce oxidative stress. researchgate.netsmolecule.com

In Vitro Antioxidant Assays (e.g., DPPH Radical Scavenging, ABTS Cation Radical Scavenging)

The antioxidant potential of this compound has been evaluated using various in vitro assays. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the ability of a compound to act as a free radical scavenger. nih.gov This method relies on the discoloration of the DPPH radical upon reaction with an antioxidant. nih.gov Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radical scavenging assay measures the reduction of the ABTS radical cation. nih.gov

While specific data for this compound is somewhat limited in comparative studies, related flavones have demonstrated significant activity in these assays. For instance, in a study evaluating twenty different flavones, some compounds showed potent DPPH and ABTS radical scavenging activities. nih.gov The position and number of hydroxyl groups on the flavone (B191248) backbone are critical for antioxidant activity. researchgate.netnih.gov For example, the presence of a hydroxyl group at the C-7 position has been shown to contribute to the antioxidant potential. nih.gov

In a study of various flavones, one compound with a similar structure to this compound, baicalein (B1667712) (5,6,7-trihydroxyflavone), exhibited strong DPPH scavenging activity with an IC50 value of 5.2 ± 0.2 µM. nih.gov This highlights the importance of the hydroxylation pattern on the A-ring for antioxidant capacity. nih.gov

A study on 7-hydroxyflavone (B191518) isolated from Avicennia officinalis reported an IC50 value of 5.5486 ± 0.81 µg/mL in a DPPH assay. researchgate.net

Table 1: In Vitro Antioxidant Activity of Related Flavonoids

| Compound | Assay | IC50 Value | Source |

| Baicalein (5,6,7-trihydroxyflavone) | DPPH | 5.2 ± 0.2 µM | nih.gov |

| 7-Hydroxyflavone | DPPH | 5.5486 ± 0.81 µg/mL | researchgate.net |

Modulation of Cellular Oxidative Stress Responses

Beyond direct radical scavenging, this compound is studied for its role in protecting cells from oxidative damage. Flavonoids can modulate cellular signaling pathways involved in the response to oxidative stress. nih.gov

One key pathway is the Keap1-Nrf2 system. nih.govmedchemexpress.com Under conditions of oxidative stress, flavonoids can promote the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant enzymes. nih.govmedchemexpress.com For example, 7-hydroxyflavone has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway. medchemexpress.com

In a study comparing 3-hydroxyflavone (B191502) and 7-hydroxyflavone, both compounds were found to protect renal proximal tubule cells from nicotine-induced oxidative stress and injury. nih.gov However, they acted through different mechanisms. 7-hydroxyflavone's protective effects were linked to its interaction with the Keap1-Nrf2 system. nih.gov Molecular docking studies have suggested that 7-hydroxyflavone can bind to the Keap1-Nrf2 conjugate, potentially leading to the induction of antioxidant enzymes. nih.gov

Anti-Inflammatory Mechanisms and Signaling Pathways

This compound and related flavonoids have demonstrated anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways. smolecule.comontosight.ai

Modulation of Inflammatory Mediators and Pathways

Research has shown that flavonoids can inhibit the production of pro-inflammatory cytokines and enzymes. mdpi.com For instance, 7-hydroxyflavone has been found to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory process. medchemexpress.com

In a study using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, 7-hydroxyflavone and 7,8-dihydroxyflavone (B1666355) were shown to dose-dependently reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov This reduction was achieved by downregulating the mRNA expression of inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6. nih.gov

The anti-inflammatory effects of flavones are often attributed to their ability to suppress key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. medchemexpress.commdpi.comjst.go.jp For example, 7-hydroxyflavone has been shown to ameliorate ischemia/reperfusion injury in rats through the MAPK/NF-κB signaling pathway. medchemexpress.com A synthetic analog of arvelexin, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), was found to suppress the transcriptional activities of NF-κB by decreasing the nuclear translocation of p65 and Akt phosphorylation. elsevierpure.com

Table 2: Modulation of Inflammatory Mediators by 7-Hydroxyflavone

| Mediator | Effect | Cell Line/Model | Source |

| Nitric Oxide (NO) | Reduced Production | RAW 264.7 cells | nih.gov |

| Prostaglandin E2 (PGE2) | Reduced Production | RAW 264.7 cells | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Reduced Production | RAW 264.7 cells | nih.gov |

| Interleukin-6 (IL-6) | Reduced Production | RAW 264.7 cells | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | In vitro | medchemexpress.com |

| 5-Lipoxygenase (5-LOX) | Inhibition | In vitro | medchemexpress.com |

In Vivo Anti-Inflammatory Efficacy Assessment

The anti-inflammatory effects of compounds related to this compound have also been demonstrated in animal models. For instance, a synthetic derivative, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), potently suppressed carrageenan-induced paw edema and myeloperoxidase (MPO) activity in paw tissues of animal models. elsevierpure.com

Anticancer and Chemopreventive Research Initiatives

Flavonoids, including this compound, are actively being investigated for their potential anticancer and chemopreventive properties. researchgate.netresearchgate.net These compounds have been shown to induce apoptosis in cancer cells and modulate signaling pathways involved in cancer development.

Research has indicated that the structural features of flavonoids, such as the presence and position of hydroxyl groups, play a crucial role in their cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net For example, 7-hydroxyflavone isolated from Avicennia officinalis exhibited promising anticancer activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 22.5602 ± 0.21 µg/mL and 3.86474 ± 0.35 µg/mL, respectively. researchgate.netsemanticscholar.org Molecular docking and dynamics simulation studies suggest that 7-hydroxyflavone may exert its anticancer effects by binding to the anti-apoptotic protein Bcl-2. researchgate.netsemanticscholar.org

Furthermore, some studies have explored the synergistic effects of flavonoids with existing chemotherapy drugs. researchgate.net The ability of flavonoids to target cancer cells while having minimal effects on normal cells makes them promising candidates for further research in cancer therapy. researchgate.net

Table 3: Anticancer Activity of 7-Hydroxyflavone

| Cell Line | Cancer Type | IC50 Value | Source |

| HeLa | Cervical Cancer | 22.5602 ± 0.21 µg/mL | researchgate.netsemanticscholar.org |

| MDA-MB-231 | Breast Cancer | 3.86474 ± 0.35 µg/mL | researchgate.netsemanticscholar.org |

Cytotoxicity against Human Cancer Cell Lines (e.g., HeLa, MDA-MB-231, MCF7, HL60)

The cytotoxic potential of this compound and its derivatives has been evaluated against several human cancer cell lines. While direct data for this compound is limited, studies on closely related compounds provide significant insights into its probable anticancer activity.

Research on a structurally similar compound, 7-hydroxy-3,4-dihydrocadalene, demonstrated a concentration- and time-dependent cytotoxic effect on the human breast adenocarcinoma cell line, MCF-7 . nih.gov The inhibitory concentration (IC50) values for this compound were determined to be 55.24 µM at 48 hours and 52.83 µM at 72 hours of exposure. nih.gov Another study reported an IC50 of 61.37 µM for the same compound against MCF7 cells. nih.gov Morphological changes characteristic of apoptosis, such as cell rounding, decreased adhesion, and membrane blebbing, were observed in MCF-7 cells treated with this cadalene (B196121) derivative. nih.gov

In the context of other breast cancer cell lines, a study on the flavonoid eupatorin (B191229) showed cytotoxic effects on both MCF-7 and MDA-MB-231 cells. nih.gov For eupatorin, the IC50 values at 72 hours were 3 µg/mL for MCF-7 and 2 µg/mL for MDA-MB-231 cells. nih.gov It is noteworthy that this compound exhibited significantly lower cytotoxicity towards the non-cancerous breast epithelial cell line, MCF-10a, with an IC50 value of 30 µg/mL at 72 hours, suggesting a degree of selectivity for cancer cells. nih.gov

Studies on various other flavonoid derivatives have also shown promising results. For instance, certain isoflavanones have demonstrated cytotoxicity against MCF-7 cells, with some compounds exhibiting IC50 values as low as 2.8 µM. researchgate.net The cytotoxicity of a synthetic peptide derivative of rabbit cathelicidin (B612621) was investigated against the MDA-MB-231 cell line, revealing a potent IC50 of approximately 0.29 µg/ml, which was significantly lower than its effect on the normal MCF-10A cell line (IC50 of 5.53 µg/ml). nih.gov

With regard to the human promyelocytic leukemia cell line, HL60 , studies on ficifolidione derivatives, which share some structural similarities with flavonoids, have shown high cytotoxicity with IC50 values below 10 µM. nih.gov Specifically, the methyl derivative showed an IC50 of 3.3 ± 0.2 µM. nih.gov

Table 1: Cytotoxicity of this compound and Related Compounds against Human Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Exposure Time |

|---|---|---|---|

| 7-hydroxy-3,4-dihydrocadalene | MCF-7 | 55.24 µM | 48 h |

| 7-hydroxy-3,4-dihydrocadalene | MCF-7 | 52.83 µM | 72 h |

| Eupatorin | MCF-7 | 3 µg/mL | 72 h |

| Eupatorin | MDA-MB-231 | 2 µg/mL | 72 h |

| Ficifolidione (methyl derivative) | HL-60 | 3.3 ± 0.2 µM | Not Specified |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activity of many flavonoids is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

Investigations into a related compound, 7-hydroxy-3-methoxycadalene, revealed its capacity to induce apoptosis by promoting the expression of pro-apoptotic proteins. nih.gov This compound was also found to cause cell cycle arrest. nih.gov The proposed mechanism for its cytotoxic effect involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis. nih.gov

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). mdpi.com Disruption of this cycle can lead to cell death. For instance, a synthetic peptide derivative was shown to induce cell cycle arrest in the G0/G1 phase in MDA-MD-231 cells. nih.gov In other studies, flavonoids have been shown to induce G2/M phase arrest. researchgate.net This arrest is often associated with changes in the levels of key regulatory proteins. For example, the inhibition of cyclin B1/Cdc2 complex is crucial for preventing cells from entering mitosis. nih.gov

Apoptosis is executed by a family of proteases called caspases. nih.gov Flavonoids have been shown to activate these key executioners of apoptosis. Studies on glioblastoma cells demonstrated that flavonoids can trigger the activation of caspase-4, caspase-9, and the effector caspase-3. nih.gov Caspase-7 is another important executioner caspase that works in concert with caspase-3 to orchestrate the dismantling of the cell. nih.gov The activation of initiator caspases, such as caspase-8, can also be induced by flavonoids, which then cleaves Bid to tBid, a pro-apoptotic protein that translocates to the mitochondria to amplify the apoptotic signal. nih.gov

While specific studies detailing the induction of apoptosis and cell cycle arrest by this compound are not extensively documented, the known mechanisms of related flavonoids suggest that it likely exerts its cytotoxic effects through similar pathways, involving the modulation of cyclins, CDKs, and the activation of the caspase cascade.

Interaction with Anti-apoptotic Proteins (e.g., Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. nih.gov The anti-apoptotic proteins prevent cell death by binding to and sequestering their pro-apoptotic counterparts. Therefore, inhibiting the function of anti-apoptotic proteins is a key strategy in cancer therapy.

Computational and in vitro studies have shown that flavonoids can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, acting as BH3 mimetics. nih.gov This binding displaces the pro-apoptotic proteins, which are then free to induce apoptosis.

A study on 7-hydroxyflavone, a compound structurally very similar to this compound, demonstrated its ability to bind to the anti-apoptotic Bcl-2 protein. nih.gov Molecular docking and molecular dynamics simulation studies revealed a favorable binding affinity, with an estimated free energy of binding of –6.3 kcal/mol. nih.gov This suggests that 7-hydroxyflavone could be a promising candidate for inhibiting the function of Bcl-2 in cancerous cells. nih.gov

The development of small molecule inhibitors that mimic the action of BH3-only proteins is an active area of research. nih.gov While specific binding affinity data (such as Kd values) for this compound with Bcl-2 are not yet available, the findings for the closely related 7-hydroxyflavone provide a strong rationale for investigating its potential as a Bcl-2 inhibitor. The structural features of this compound make it a plausible candidate for interaction with the BH3 binding groove of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.

Neuroprotective and Neurodegenerative Disease Research

Beyond its anticancer potential, this compound and related flavonoids have been investigated for their neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition Studies

One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. scienceasia.org Several flavonoids have been identified as inhibitors of AChE.

A study evaluating the biological activities of twenty different flavones reported that one of the compounds, designated as M7 (5,7,3',4',5'-pentahydroxyflavone), exhibited anti-acetylcholinesterase activity with an IC50 value of 10.2 µM. nih.gov Another study on extracts from Derris indica found that the flavonoid desmethoxykanugin showed 100% inhibition of AChE, which was about twice as strong as the standard drug tacrine. scienceasia.org However, this compound also exhibited cytotoxicity against normal cells. scienceasia.org Fortunately, other flavonoids from the same plant, such as pongaflavone, displayed around 50% inhibition of AChE and were not toxic to normal cells, suggesting their potential for development as treatments for Alzheimer's disease. scienceasia.org

While the specific IC50 value for this compound as an AChE inhibitor has not been explicitly reported in the reviewed literature, the inhibitory activity of other structurally related flavonoids suggests that it may also possess AChE inhibitory properties. Further in vitro and in silico studies are warranted to determine its specific potency.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Flavonoids

| Compound/Extract | Source/Type | AChE Inhibition | IC50 Value |

|---|---|---|---|

| Flavone M7 | 5,7,3',4',5'-pentahydroxyflavone | Inhibitor | 10.2 µM |

| Desmethoxykanugin | Derris indica | 100% Inhibition | Not specified |

Protection of Neuronal Cells and Neural Function

The neuroprotective effects of flavonoids are attributed to their ability to protect neurons from damage and to enhance their function and survival. researchgate.net Studies have shown that flavonoids can protect vulnerable neurons, improve existing neuronal function, and potentially stimulate neuronal regeneration. researchgate.net

A notable example is 7,8-dihydroxyflavone (7,8-DHF), which has been shown to protect PC12 cells , a cell line commonly used in neuroscience research, from 6-hydroxydopamine (6-OHDA)-induced cell death. nih.gov The neuroprotective mechanism of 7,8-DHF involves the activation of the PI3K/Akt survival pathway and the inhibition of the pro-apoptotic JNK pathway. nih.gov

Furthermore, flavonoids have been observed to protect neurons against oxidative damage by preventing the activation of caspase-3, highlighting their potent anti-apoptotic action in the nervous system. researchgate.net The flavanols epicatechin and 3′-O-methyl-epicatechin also protect neurons by suppressing the JNK signaling pathway. researchgate.net

While direct studies on the neuroprotective effects of this compound are limited, the evidence from structurally similar flavonoids like 7,8-DHF provides a strong basis for its potential to protect neuronal cells. Its antioxidant and anti-inflammatory properties, common to many flavonoids, likely contribute to these neuroprotective effects.

Modulation of Neurotransmitter Receptors (e.g., 5-HT2 Receptors)

In addition to enzyme inhibition, flavonoids can exert their effects on the central nervous system by modulating the activity of neurotransmitter receptors. The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor, is a key target for many psychoactive drugs and is implicated in various neurological and psychiatric conditions. nih.gov

A significant in silico study investigated the interaction of phytocompounds from the Boerhavia genus with 5-HT2 receptors. researchgate.net Among the compounds studied, 4′,7‐dihydroxy‐3′‐methylflavone , a compound that differs from this compound only by an additional hydroxyl group on the B-ring, was identified as the most potent lead compound with a strong binding affinity to all modeled 5-HT2 receptors. researchgate.net Notably, it showed a remarkably high docking score of −9.1 kcal/mol, particularly with the 5-HT2A receptor . researchgate.net Molecular dynamics simulations further confirmed the promising interaction of this compound with the 5-HT2A receptor. researchgate.net

Other studies have also explored the interaction of various flavonoid and coumarin (B35378) derivatives with serotonin receptors. For instance, a series of 5- and 7-hydroxycoumarin derivatives were designed and synthesized as potential ligands for 5-HT1A and 5-HT2A receptors, with some compounds showing nanomolar or even subnanomolar binding affinities in computational models. semanticscholar.org

The strong binding affinity of the closely related 4′,7‐dihydroxy‐3′‐methylflavone to the 5-HT2A receptor strongly suggests that this compound may also act as a modulator of this important neurotransmitter receptor. This potential interaction opens up new avenues for research into its application in neurological and psychiatric disorders where the serotonergic system is implicated.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-hydroxy-3,4-dihydrocadalene |

| Eupatorin |

| Ficifolidione |

| 7-hydroxy-3-methoxycadalene |

| Cyclin B1 |

| Cdc2 |

| Caspase-3 |

| Caspase-4 |

| Caspase-7 |

| Caspase-8 |

| Caspase-9 |

| Bid |

| tBid |

| Bcl-2 |

| Bax |

| Bak |

| Bcl-xL |

| Mcl-1 |

| Acetylcholinesterase |

| 5,7,3',4',5'-pentahydroxyflavone |

| Desmethoxykanugin |

| Pongaflavone |

| 7,8-dihydroxyflavone |

| Epicatechin |

| 3′-O-methyl-epicatechin |

| 4′,7‐dihydroxy‐3′‐methylflavone |

| 5-hydroxycoumarin |

Antineuropathic Effects in Disease Models

While direct studies on the antineuropathic effects of this compound are limited, research on similar flavonoid structures provides insights into its potential therapeutic role in neuropathic pain. For instance, the related compound 7-hydroxy-3,4-dihydrocadalin (B3329496) has demonstrated notable acute and chronic effects in managing painful diabetic neuropathy in rodent models. nih.gov Its mechanism of action is thought to involve antioxidant properties, activation of 5-HT receptors, and inhibition of the guanylyl cyclase enzyme. nih.gov This compound was shown to reduce hyperalgesia and allodynia, key symptoms of neuropathic pain, to a degree comparable to the clinically used drug pregabalin, without impairing motor coordination. nih.gov

Furthermore, 7-Hydroxyflavone, a closely related flavone, has been shown to alleviate chemotherapy-induced neuropathic pain by targeting inflammatory pathways. nih.gov It dose-dependently attenuated mechanical and cold allodynia, as well as hyperalgesia, without causing motor deficits. nih.gov The underlying mechanism for this effect was linked to the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov These findings suggest that the broader class of hydroxyflavones, to which this compound belongs, holds promise for the development of treatments for neuropathic pain.

Enzyme Modulation and Inhibition Studies

Research has demonstrated the ability of this compound and related flavonoids to interact with and modulate the activity of various enzymes. While specific inhibitory data for this compound against acetylcholinesterase, xanthine (B1682287) oxidase, and alpha-amylase is not extensively detailed in the provided search results, the anti-inflammatory properties of the broader flavone class suggest a potential for enzyme inhibition. For example, 7-Hydroxyflavone has been shown to inhibit COX-2 and 5-LOX. nih.gov Additionally, this compound itself has been noted for its anti-inflammatory effects through the inhibition of enzymes like lipoxygenase, with a reported IC50 value of 38.5 μM.

The inhibitory potential of flavonoids is often attributed to their chemical structure, which allows them to bind to the active sites of enzymes. This interaction can lead to a reduction in the enzyme's catalytic activity, thereby influencing various physiological and pathological processes.

This compound and its analogs have been implicated in the regulation of several critical cellular signaling pathways. Flavonoids, as a class, are known to modulate pathways involved in inflammation, cancer, and melanogenesis. mdpi.complos.org

One of the key pathways influenced by flavones is the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation. mdpi.com Some flavones can act as antagonists of NF-κB, leading to the downregulation of pro-inflammatory enzymes like iNOS and COX-2. mdpi.com For instance, the flavone apigenin (B1666066) has been shown to inhibit the phosphorylation and degradation of IκB, which in turn suppresses the activation of NF-κB. mdpi.com

In the context of cancer, this compound has been reported to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Furthermore, studies on 3',4',5,7-tetrahydroxy-3-methylflavone, a related compound, have shown that it can inhibit the CD14/Toll-like receptor 4 (TLR4) signaling pathway, consequently limiting the activation of both NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net This compound was also suggested to target PU.1, a transcription factor, thereby preventing it from binding to DNA. researchgate.net

In melanogenesis, certain methylated flavonoids have been found to inhibit salt-inducible kinase 2 (SIK2), a repressor of melanogenesis. plos.org This inhibition leads to the activation of the CREB-specific coactivator TORC1, promoting the production of melanin. plos.org

Other Investigated Biological Activities

While direct evidence for the antidiabetic potential of this compound is not prominent in the provided search results, the activity of related compounds suggests a possible role in glucose metabolism modulation. The compound 7-hydroxy-3,4-dihydrocadalin, for instance, demonstrated antineuropathic effects in diabetic rodents through a mechanism independent of blood glucose levels. nih.gov This indicates that while it may not directly lower blood sugar, it can mitigate some of the complications associated with diabetes. The broader class of flavonoids is known for its diverse pharmacological activities, which can include effects on metabolic processes. Further research is needed to specifically elucidate the role of this compound in diabetes and glucose metabolism.

The antimicrobial properties of this compound and its derivatives have been a subject of investigation. Studies have shown that certain synthetic 3-methylflavones exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

In one study, 7-hydroxy-3',4'-methylenedioxy flavanone (B1672756), a related compound, demonstrated good antibacterial and antifungal activities against selected strains. researchgate.net However, the corresponding chalcone (B49325) showed no antimicrobial activity, and another flavanone derivative only exhibited weak antibacterial effects at higher concentrations. researchgate.net

Another study focusing on 7-hydroxyflavone isolated from Amycolatopsis sp. HSN-02 reported its potential as a biocontrol agent against Cercospora leaf spot disease in tomato plants. nih.gov While this specific flavone did not show antimicrobial activity against certain Gram-positive and Gram-negative bacterial strains in one evaluation, other research has highlighted the antifungal activity of 7-hydroxyflavone against plant pathogens like Cladosporium herbarum and Penicillium glabrum. nih.gov

The antimicrobial efficacy of flavonoids is often linked to their specific chemical structures, with variations in hydroxyl and methyl group positions influencing their activity against different microbial species.

Structure Activity Relationship Sar Studies of 7 Hydroxy 3 Methylflavone and Its Derivatives

Influence of Hydroxyl and Methyl Group Positioning on Biological Efficacy

The position of hydroxyl (-OH) and methyl (-CH₃) groups on the flavone (B191248) nucleus is a critical determinant of biological activity, influencing properties such as antioxidant potential, anticancer effects, and anti-inflammatory action.

The hydroxyl group, particularly at the C7 position, plays a significant role in the biological activities of flavonoids. Studies have shown that the presence of a hydroxyl group at C7 is crucial for various pharmacological effects. For instance, the antioxidant activity of flavonoids is often attributed to the presence and position of hydroxyl groups, which can scavenge free radicals. mdpi.comresearchgate.net The 7-hydroxy substitution is a key feature contributing to the antioxidant and anticancer properties of flavones. nih.gov In some cases, the presence of a hydroxyl group at C7 can enhance anti-inflammatory activity. mdpi.com However, the efficacy can be position-dependent; for example, while a 7-hydroxyl group is important, the presence of a 5-hydroxyl group can also significantly contribute to cytotoxicity in cancer cells. researchgate.netresearchgate.net

The methyl group at the C3 position also modulates the biological profile of the flavone. While hydroxylation is often linked to direct antioxidant effects, methylation can influence other activities. For example, methoxylated flavones have been shown to be potent inducers of cytoprotective enzymes. nih.gov The interplay between hydroxyl and methyl groups is complex. In some contexts, replacing a hydroxyl group with a methoxy (B1213986) group (O-methylation) can alter the compound's specificity and potency. For instance, certain O-methylated flavonoids exhibit strong and selective inhibitory activities against specific enzymes. nih.gov The combination of hydroxyl and methoxy groups can lead to synergistic effects, where the hydroxyl group's hydrogen-bonding capacity complements the lipophilic nature of the methoxy group, potentially enhancing cytotoxicity against cancer cells. researchgate.net

The table below summarizes the influence of hydroxyl and methyl group positioning on the biological activities of flavone derivatives based on various studies.

| Substituent Position | Biological Activity | Key Findings | References |

| C7-OH | Antioxidant, Anticancer, Anti-inflammatory | Crucial for free radical scavenging and cytotoxicity. Can enhance anti-inflammatory effects. | mdpi.comnih.gov |

| C5-OH | Cytotoxicity | In combination with C7-OH, significantly contributes to anticancer activity. | researchgate.netresearchgate.net |

| C3-CH₃ | Enzyme Induction | Modulates biological profile, with methoxylated flavones showing potent induction of cytoprotective enzymes. | nih.gov |

| C7-OCH₃ | Anti-inflammatory, Neuroprotective | A methoxy group at C7 can enhance anti-inflammatory and neuroprotective activities. | mdpi.comnih.gov |

| C3'-OH & C5'-OH (Ring B) | Neuroprotective, Antioxidant | Hydroxy groups on the B-ring play a vital role in neuroprotective and antioxidant effects. | nih.gov |

| C5 & C7-OCH₃ | Anti-inflammatory | Methoxy groups at these positions have been shown to enhance anti-inflammatory activity. | mdpi.com |

Significance of Substitutions on the Flavone Nucleus for Activity

Substitutions on the core flavone structure beyond the C3 and C7 positions significantly impact the biological activity of the resulting derivatives. The nature and location of these substituents can fine-tune the pharmacological properties of the molecule.

Introducing various functional groups onto the flavone nucleus can lead to derivatives with enhanced or altered biological activities. For example, the introduction of hydrophilic groups can improve the solubility and bioavailability of flavonoids. mdpi.com Conversely, the addition of bulky groups can sometimes be detrimental to activity due to steric hindrance. mdpi.com

SAR studies have revealed that specific substitution patterns are associated with particular biological effects. For instance, in the context of antiangiogenic activity, 7-hydroxy derivatives were found to be generally less active than their 7-benzyl counterparts. mdpi.com Furthermore, the type of substituent at other positions, such as C6, can dramatically alter the activity profile. The introduction of certain nitrogen-containing heterocycles at specific positions has been explored to develop novel anticancer agents. mdpi.com

The table below illustrates the impact of different substitutions on the flavone nucleus on biological activity.

| Substitution Position | Substituent Type | Effect on Biological Activity | Reference |

| C7 | Benzyl group | Generally higher antiangiogenic activity compared to hydroxyl derivatives. | mdpi.com |

| C6 | Aliphatic amine derivatives | Can lead to a loss of antiangiogenic activity. | mdpi.com |

| C6 | Piperazine terminal group | Can retain antiangiogenic activity. | mdpi.com |

| B-ring | 1,3-benzodioxole structure | Detrimental to activity due to steric hindrance. | mdpi.com |

Comparative Structure-Activity Analysis with Related Flavonoid Compounds

To better understand the unique properties of 7-Hydroxy-3-methylflavone, it is informative to compare its structure and activity with other related flavonoid compounds. Flavonoids share a common basic structure, but variations in substitution patterns lead to a wide range of biological effects. researchgate.net

Key structural features that differentiate flavonoids and influence their activity include the degree of hydroxylation, the presence and position of methoxy groups, and the saturation of the C2-C3 bond in the C-ring. nih.govresearchgate.net For instance, flavonols, which possess a hydroxyl group at the C3 position, often exhibit different biological profiles compared to flavones that lack this feature. ceon.rs

Comparative analyses have highlighted several important trends:

Hydroxylation vs. Methoxylation: Hydroxylated flavones tend to be potent direct antioxidants, while methoxylated flavones are often effective inducers of protective enzymes. nih.gov

Role of the C2-C3 Double Bond: The C2-C3 double bond in conjugation with the 4-carbonyl group in the C-ring is a characteristic feature that plays a role in the antioxidant activity of many flavonoids. mdpi.com

Substitution on the B-ring: The number and position of hydroxyl groups on the B-ring are critical for antioxidant activity. mdpi.com

The following table provides a comparative analysis of this compound with other relevant flavonoid compounds.

| Compound | Key Structural Features | Notable Biological Activities | References |

| This compound | 7-OH, 3-CH₃ | Antioxidant, Anticancer | nih.gov |

| 3-Hydroxyflavone (B191502) | 3-OH | Antioxidant, potential activator of pregnane (B1235032) X receptor | ceon.rs |

| Chrysin (5,7-Dihydroxyflavone) | 5-OH, 7-OH | Anticancer, Anti-inflammatory | researchgate.net |

| Apigenin (B1666066) (5,7,4'-Trihydroxyflavone) | 5-OH, 7-OH, 4'-OH | Anti-inflammatory, Anticancer | nih.gov |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | 5-OH, 7-OH, 3'-OH, 4'-OH | Antioxidant, Anti-inflammatory | nih.gov |

| Kaempferol (3,5,7,4'-Tetrahydroxyflavone) | 3-OH, 5-OH, 7-OH, 4'-OH | Antioxidant, Anticancer | researchgate.net |

| Quercetin (B1663063) (3,5,7,3',4'-Pentahydroxyflavone) | 3-OH, 5-OH, 7-OH, 3'-OH, 4'-OH | Potent Antioxidant, Anticancer | researchgate.net |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering powerful methods to investigate the structure-activity relationships of molecules like this compound at an atomic level. These in silico techniques provide insights that complement experimental studies and can accelerate the design of new therapeutic agents.

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com In the context of SAR, DFT is particularly valuable for determining the most stable three-dimensional conformation of a molecule and for analyzing its electronic properties, which are fundamental to its reactivity and interaction with biological targets. nih.govnih.gov

DFT calculations can predict various molecular properties, including:

Optimized Geometry: Determining the lowest energy conformation of the molecule. nih.govnih.gov

Vibrational Frequencies: Simulating infrared and Raman spectra to confirm the structure. nih.govnih.gov

Electronic Properties: Calculating parameters like frontier molecular orbital energies (HOMO and LUMO), which are related to the molecule's reactivity. nih.gov

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra to aid in structural elucidation. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are most important for a desired biological effect.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, and hydrophobic parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

QSAR studies on flavonoids have been used to predict various activities, including their potential as enzyme inhibitors and their toxicity. nih.govresearchgate.net For example, 3D-QSAR models have been developed for flavones to understand their interaction with P-glycoprotein, a protein involved in multidrug resistance. These models have highlighted the importance of hydrophobic and steric parameters for activity. nih.gov By identifying the key molecular properties that govern activity, QSAR provides a rational basis for the design of novel this compound derivatives with improved therapeutic potential.

Therapeutic Applications and Future Research Directions for 7 Hydroxy 3 Methylflavone

Potential as a Drug Candidate for Oxidative Stress-Related Diseases

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. Flavonoids are well-known for their antioxidant properties. However, specific research detailing the direct effects of 7-Hydroxy-3-methylflavone on oxidative stress-related disease models is not extensively available in the current scientific literature. While the parent compound, 7-hydroxyflavone (B191518), has been investigated for its antioxidant activities and its role in protecting cells from nicotine-induced cytotoxicity via the ERK/Nrf2/HO-1 pathway, dedicated studies on the 3-methyl derivative are required to elucidate its specific mechanisms and potential. medchemexpress.comnih.gov

Applications in Anti-Inflammatory Therapeutic Strategies

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the development of various diseases. Many flavonoids exhibit potent anti-inflammatory effects. For instance, the parent compound 7-hydroxyflavone has been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) and to reduce the expression of pro-inflammatory cytokines. medchemexpress.comnih.govresearchgate.net Despite the recognized anti-inflammatory potential of the flavone (B191248) scaffold, specific investigations into the efficacy and mechanisms of this compound as an anti-inflammatory agent have not been prominently reported. Therefore, its potential in therapeutic strategies against inflammatory conditions remains an open area for future research.

Development as an Anticancer Agent

The search for novel anticancer agents from natural and synthetic sources is a cornerstone of oncological research. Flavonoids have been a particularly fruitful area of investigation, with many demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines. Studies on the related compound 7-hydroxyflavone have identified it as an active anticancer compound that can induce apoptosis. semanticscholar.org However, a comprehensive evaluation of this compound's specific cytotoxic or chemopreventive activities against cancer cells is not yet well-documented in publicly available research. Its development as a potential anticancer agent is contingent on future studies designed to screen its efficacy and determine its mechanism of action.

Role in Neurodegenerative Disease Management

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The neuroprotective effects of certain flavonoids, such as 7,8-dihydroxyflavone (B1666355), have been linked to their ability to combat oxidative stress and modulate signaling pathways that support neuronal survival. nih.gov At present, there is a lack of specific research investigating the role of this compound in the context of neurodegenerative disease management. Its ability to cross the blood-brain barrier and exert neuroprotective effects is unknown and warrants investigation.

Potential Inclusion in Nutraceutical and Cosmeceutical Formulations

Given the general antioxidant and anti-inflammatory properties associated with flavonoids, they are often considered for inclusion in nutraceutical and cosmeceutical products. These formulations aim to provide health benefits beyond basic nutrition or to improve skin health and appearance. However, the potential application of this compound in such products is speculative. Without specific data on its stability, bioavailability, and efficacy in relevant models, its inclusion in commercial formulations is not currently established.

Challenges and Future Perspectives in Flavonoid Research

The therapeutic development of flavonoids, including this compound, faces several challenges. These include issues of poor bioavailability, metabolic instability, and the need for a deeper understanding of their precise molecular targets. For many specific flavonoid derivatives, the primary hurdle is a lack of foundational research to characterize their biological activity profile.

The progression of any potential therapeutic agent from the laboratory to clinical use is a long and rigorous process. For this compound, the critical first step is the establishment of a robust profile of biological activity through comprehensive in vitro screening. Following promising initial results, the necessity for comprehensive in vivo studies in relevant animal models becomes paramount. These studies are essential to understand the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and to validate its therapeutic efficacy and safety. Currently, the absence of such studies for this compound represents the most significant gap in its research trajectory and precludes any immediate consideration for clinical translation. Future research should prioritize these foundational investigations to determine if this compound holds tangible therapeutic promise.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | nih.gov |

| Molecular Weight | 252.26 g/mol | nih.gov |

| CAS Number | 18651-15-5 | nih.gov |

| XLogP3 | 3.6 | nih.gov |

Exploration of Synergistic Effects with Complementary Compounds

The investigation into the synergistic effects of flavonoids with other therapeutic agents represents a promising frontier in drug development. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to enhanced efficacy and the potential for new therapeutic applications. While research specifically detailing the synergistic interactions of this compound is limited, studies on structurally similar flavonoids provide a strong rationale for exploring its potential in combination therapies.

Flavonoids have been shown to interact with conventional drugs, potentially enhancing their therapeutic outcomes. For instance, the combination of certain flavonoids with anticancer drugs has been noted to improve the inhibition of cancer cell proliferation. One study highlighted that a mixture of the flavonoid quercetin (B1663063) and curcumin (B1669340) regulated the Wnt/β-catenin signaling pathway more effectively to promote cancer cell death nih.gov. The structural components of flavonoids, such as coexisting hydroxy and methoxy (B1213986) groups, can play a synergistic role in maximizing cytotoxicity against cancer cell lines mdpi.com.

A compelling example of a complementary effect is seen with the closely related compound, 7-Hydroxyflavone (7-HF). Research has demonstrated that 7-HF can attenuate the peripheral neuropathic pain induced by chemotherapy drugs like vincristine (B1662923) and paclitaxel (B517696) nih.gov. This suggests a potential application for flavonoids in adjuvant therapy to mitigate the side effects of conventional cancer treatments. The anticancer effects of various hydroxy flavones have been evaluated against human cancer cell lines, with 7-HF showing significant activity, suggesting it could be a source for new anticancer compounds journaljpri.comsemanticscholar.org. These findings underscore the importance of investigating this compound in similar combination studies to unlock its full therapeutic potential.

Table 1: Examples of Synergistic or Complementary Effects in Flavonoids

| Flavonoid/Compound | Complementary Compound(s) | Observed Effect | Potential Application |

| 7-Hydroxyflavone | Vincristine, Paclitaxel | Attenuation of chemotherapy-induced neuropathic pain nih.gov. | Adjuvant cancer therapy |

| Quercetin | Curcumin | Improved inhibition of cancer cell proliferation via Wnt/β-catenin pathway regulation nih.gov. | Cancer treatment |

| Various Methoxyflavones | Hydroxy moieties (intramolecular) | Maximized cytotoxicity against cancer cell lines through synergistic interplay mdpi.com. | Cancer treatment |

Advancements in Targeted Drug Delivery Systems

A significant challenge in harnessing the full therapeutic potential of flavonoids, including this compound, is their often-limited bioavailability. Issues such as poor water solubility and rapid metabolism can hinder their absorption and distribution in the body mdpi.com. To overcome these limitations, significant advancements have been made in targeted drug delivery systems, which aim to enhance the stability, solubility, and site-specific delivery of therapeutic agents.

Nanoparticle-based systems have emerged as a highly promising strategy for flavonoid delivery mdpi.com. Encapsulating flavonoids within nanocarriers can protect them from premature degradation, improve solubility, and facilitate controlled release, thereby increasing their concentration at the target site mdpi.com. These systems can achieve targeting either passively or actively.

Passive Targeting: This approach leverages the tendency of nanoparticles to accumulate in specific tissues, such as tumors, due to their leaky vasculature and poor lymphatic drainage—a phenomenon known as the enhanced permeability and retention (EPR) effect nih.gov.

Active Targeting: This involves conjugating the nanoparticle to a ligand (such as an antibody or peptide) that specifically binds to receptors overexpressed on target cells, enabling more precise delivery nih.gov.

Liposomes, which are vesicle structures composed of lipid bilayers, are another effective delivery vehicle. They can encapsulate lipophilic compounds like many flavonoids, improving their bioavailability. Novel formulations, such as liposome-like self-micro emulsifying drug delivery systems (SMEDS), have shown the potential to significantly increase the bioavailability of lipophilic molecules doaj.org. The development of such nanoformulations for this compound could substantially enhance its therapeutic efficacy by ensuring it reaches target tissues in sufficient concentrations.

Table 2: Comparison of Nanocarrier Systems for Flavonoid Delivery

| Delivery System | Description | Key Advantages for Flavonoids |

| Liposomes | Spherical vesicles composed of one or more lipid bilayers. | Can encapsulate both hydrophilic and lipophilic compounds; improves solubility and bioavailability doaj.org. |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. | Offers controlled and sustained release; protects the compound from degradation; can be surface-modified for active targeting nih.gov. |

| Micelles | Self-assembling core-shell structures typically formed by amphiphilic polymers. | Excellent for solubilizing poorly water-soluble drugs; small size allows for effective tissue penetration nih.gov. |

Regulatory and Ethical Considerations in Flavonoid Development

The pathway to developing a flavonoid-based therapeutic agent like this compound involves navigating a complex landscape of regulatory requirements and ethical obligations.

Regulatory Considerations

As plant-derived compounds, flavonoids fall under a specific regulatory framework. In the United States, the Food and Drug Administration (FDA) provides guidance for the development of "botanical drugs." The requirements for demonstrating the efficacy and safety of a botanical drug are the same as for other drug products fda.gov. This process typically involves:

Preclinical Research: In vitro and in vivo studies to establish a preliminary profile of the compound.

Investigational New Drug (IND) Application: Submission of preclinical data to the FDA to gain authorization for human clinical trials.

Clinical Trials (Phases 1-3): Rigorous testing in human subjects to establish safety, efficacy, and optimal use.

New Drug Application (NDA): A formal request to the FDA for approval to market the drug, containing all data from preclinical and clinical studies fda.gov.

A key challenge for botanical products is ensuring quality and consistency. Unlike single-molecule synthetic drugs, botanical extracts can have chemical complexity and variability between batches. Therefore, stringent Good Manufacturing Practices (GMP) are essential to standardize the product and ensure its quality nih.gov. Regulatory bodies like the FDA and the European Food Safety Authority (EFSA) have established frameworks to evaluate the safety of natural compounds, which often require extensive toxicological and clinical data mdpi.com.

Ethical Considerations

Ethical conduct is the foundation of all pharmaceutical research and is crucial for protecting research participants and maintaining public trust zimlab.inmeetlifesciences.com. The development of this compound must adhere to core ethical principles derived from documents like the Belmont Report and the Declaration of Helsinki ctfassets.net.

Key ethical imperatives include:

Informed Consent: Researchers must ensure that individuals participating in clinical trials fully understand the study's purpose, procedures, potential risks, and benefits before voluntarily agreeing to participate. This principle protects the autonomy of the participants zimlab.inmeetlifesciences.comctfassets.net.

Risk-Benefit Analysis: The potential benefits of the research must outweigh the foreseeable risks to the participants. This is a central consideration for Institutional Review Boards (IRBs) and ethics committees that oversee clinical trials meetlifesciences.com.

Data Integrity and Transparency: All data must be collected, analyzed, and reported with honesty and accuracy. Unethical practices like data manipulation or suppression compromise scientific validity and can endanger public health zimlab.inresearchgate.net.

Protection of Vulnerable Populations: Extra safeguards are required when research involves individuals with limited decision-making capacity or those who may be susceptible to coercion nih.gov.

Intellectual Property and Sourcing: For natural products, ethical considerations extend to the source of the compound. Issues such as fair and equitable benefit-sharing with the communities from which traditional knowledge or biological resources are derived must be addressed to avoid "biopiracy" researchgate.net.

Adherence to these regulatory and ethical standards is essential for the responsible development of this compound as a potential therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 7-Hydroxy-3-methylflavone in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methodologies for structurally similar flavones (e.g., 7-Methoxyflavone or 5-Hydroxy-3',4',7-trimethoxyflavone) can guide experimental design. Key steps include:

- Starting materials : Use substituted chalcones or phenylpropanoid precursors as intermediates.

- Reaction conditions : Cyclization under acidic or basic conditions (e.g., HCl/NaOH) to form the flavone backbone.

- Methylation/hydroxylation : Position-specific functionalization via selective protecting groups (e.g., methoxy groups introduced via methyl iodide in alkaline media) .

- Purification : Column chromatography (silica gel, elution with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .

Q. How can researchers ensure accurate structural characterization of this compound using spectroscopic techniques?

Structural elucidation relies on:

- NMR : Compare H and C NMR data with NIST reference spectra for analogous compounds (e.g., 7-Methoxyflavone: δ 6.8–7.9 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons) .

- Mass spectrometry : Confirm molecular weight (e.g., 252.26 g/mol for 7-Hydroxy-5-methylflavone via ESI-MS) .

- UV-Vis : Characterize absorption maxima (e.g., 270–350 nm for flavones) to identify conjugated systems .

Q. Table 1: Key Spectroscopic Data for Analogous Flavones

| Compound | Molecular Formula | H NMR (δ, ppm) | C NMR (δ, ppm) | Source |

|---|---|---|---|---|

| 7-Methoxyflavone | CHO | 6.8–7.9 (aromatic) | 160–180 (C=O) | NIST |

| 7-Hydroxy-5-methylflavone | CHO | 6.7–7.8 (aromatic) | 158–175 (C=O) |

Q. What are the stability considerations for storing this compound in long-term studies?

- Storage temperature : -20°C (powder) or -80°C (in DMSO) to prevent degradation .

- Light sensitivity : Store in amber vials to avoid photoisomerization .

- Humidity control : Use desiccants to minimize hydrolysis of hydroxyl/methoxy groups .

Advanced Research Questions

Q. How should researchers design experiments to investigate the bioactivity of this compound against specific molecular targets?

- Target selection : Prioritize receptors with known flavone interactions (e.g., cytochrome P450 enzymes, estrogen receptors) .

- In vitro assays : Use cell lines (e.g., HepG2 for hepatotoxicity) with dose-response curves (0.1–100 μM) .

- Controls : Include positive controls (e.g., quercetin for antioxidant assays) and solvent controls (DMSO ≤0.1%) .

- Data validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

Q. What strategies are effective in resolving contradictory data regarding the pharmacokinetic properties of this compound across different studies?

- Systematic review : Follow Cochrane guidelines to assess bias, study heterogeneity, and data quality (e.g., PRISMA framework) .

- Meta-analysis : Pool data from in vitro/in vivo studies to identify trends (e.g., bioavailability variations due to solubility differences) .

- Mechanistic studies : Investigate factors like metabolic stability (e.g., liver microsome assays) or protein binding (e.g., serum albumin interactions) .

Q. What computational approaches are recommended for predicting the interaction mechanisms of this compound with biological receptors?

- Molecular docking : Use AutoDock Vina to model ligand-receptor binding (e.g., with COX-2 or NF-κB) .

- QSAR modeling : Correlate substituent effects (e.g., hydroxyl/methoxy positions) with bioactivity .

- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Methodological Notes

- Safety protocols : Follow OSHA HCS guidelines for handling flavones (e.g., impermeable gloves, sealed goggles) .

- Data reproducibility : Document synthesis/purification steps in detail (e.g., solvent ratios, temperature gradients) .

- Ethical compliance : For bioactivity studies involving human cells, ensure IRB approval and informed consent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |